molecular formula C8H19N3 B3235536 (R)-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine CAS No. 1354019-29-6

(R)-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

Cat. No.: B3235536
CAS No.: 1354019-29-6
M. Wt: 157.26 g/mol
InChI Key: OIXQSAZRZSGQIN-MRVPVSSYSA-N
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Description

®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral diamine compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrrolidine ring and two amine groups, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-methylpyrrolidine and ethylenediamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups.

    Coupling Reaction: The deprotonated amine groups are then coupled with the ®-1-methylpyrrolidine under anhydrous conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to changes in their activity and function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine: The racemic mixture of the compound.

    N1-Methyl-N1-(1-methylpyrrolidin-3-yl)propane-1,2-diamine: A similar compound with a different alkyl chain length.

Uniqueness

®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

N'-methyl-N'-[(3R)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-10-5-3-8(7-10)11(2)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXQSAZRZSGQIN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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